Parvisporin

Description

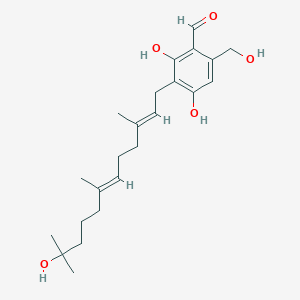

Parvisporin is a neuritogenic isoindolinone alkaloid first isolated from the fungus Stachybotrys sp. in 1997 . Its structure was revised in 2013 through total synthesis, confirming a 6/5/6/6 tetracyclic scaffold with a fused isoindolinone core and a unique stereochemical arrangement at C-3 and C-4 .

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2,4-dihydroxy-6-(hydroxymethyl)-3-[(2E,6E)-11-hydroxy-3,7,11-trimethyldodeca-2,6-dienyl]benzaldehyde |

InChI |

InChI=1S/C23H34O5/c1-16(9-6-12-23(3,4)28)7-5-8-17(2)10-11-19-21(26)13-18(14-24)20(15-25)22(19)27/h7,10,13,15,24,26-28H,5-6,8-9,11-12,14H2,1-4H3/b16-7+,17-10+ |

InChI Key |

IOIZASRPFAFSMJ-CHGLLVKUSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC1=C(C=C(C(=C1O)C=O)CO)O)/C)/CCCC(C)(C)O |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C=O)CO)O)C)CCCC(C)(C)O |

Synonyms |

parvisporin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₃₀H₃₅NO₇ .

- Contains a bicyclic isoindolinone moiety and a prenylated side chain critical for bioactivity .

- Absolute configuration confirmed via X-ray crystallography of its 4-bromobenzyl ether derivative .

Structural and Functional Analogues

Key Differences and Research Findings

This compound vs. Stachybotrin C

- Structural Divergence: Stachybotrin C replaces this compound’s isoindolinone core with a coumarin moiety .

- Bioactivity : this compound exhibits 5-fold higher neuritogenic potency than Stachybotrin C, likely due to enhanced side-chain hydrophobicity .

- Synthesis : this compound’s stereochemical complexity required advanced strategies for resolving C-3 and C-4 configurations, unlike Stachybotrin C .

This compound vs. SMTPs

- Mechanism : SMTPs target endothelin receptors, whereas this compound modulates neurotrophic pathways (e.g., NGF signaling) .

- Applications : SMTPs are explored for cardiovascular diseases, while this compound is prioritized for neurodegeneration .

This compound vs. Aspernidines

- Biosynthetic Origin : Aspernidines derive from Aspergillus, lacking the prenylation pattern seen in Stachybotrys metabolites .

This compound vs. Xiamenmycins

- Scaffold: Xiamenmycins are benzoate derivatives, contrasting with this compound’s nitrogen-containing isoindolinone .

- Therapeutic Scope : Xiamenmycins are antifibrotic, demonstrating the functional versatility of fungal metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.